Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate is an organic compound with the molecular formula C14H13N3O4 It is a derivative of benzoic acid and pyridine, featuring a nitro group on the pyridine ring and an ethyl ester group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate typically involves a multi-step process. One common method starts with the reaction of 2-chloro-3-nitropyridine with ethyl 4-aminobenzoate in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(OAc)2. The reaction is carried out in a solvent such as toluene, and additional reagents like BINAP and sodium iodide (NaI) are used to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The benzoate moiety can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles, appropriate solvents, and sometimes catalysts
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized benzoate derivatives
Scientific Research Applications
Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer activities.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions of nitroaromatic compounds with biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate: Similar structure but with different positioning of the nitro group, leading to different reactivity and biological activity.
Ethyl 4-[(4-nitropyridin-2-yl)amino]benzoate: Another positional isomer with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(18)10-5-7-11(8-6-10)16-12-4-3-9-15-13(12)17(19)20/h3-9,16H,2H2,1H3 |
InChI Key |
TZZLTMZGIUGFFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(N=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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